(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Overview
Description
®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a tert-butyl group, and a 3-hydroxypropane-1,2-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the propane-1,2-diyl backbone are protected using tert-butyl groups to prevent unwanted side reactions.
Formation of Carbamate: The protected intermediate is then reacted with benzyl isocyanate to form the desired carbamate.
Deprotection: The tert-butyl protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The benzyl and tert-butyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of benzyl and tert-butyl derivatives with various functional groups.
Scientific Research Applications
®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug or a pharmacologically active compound.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
tert-Butylhydroquinone: A phenolic compound with antioxidant properties.
Comparison
Uniqueness: ®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate is unique due to its specific combination of functional groups and its chiral nature, which imparts distinct chemical and biological properties.
Functional Groups: Unlike tert-butylbenzene and tert-butylhydroquinone, the compound contains both benzyl and tert-butyl groups along with a hydroxylated propane backbone, making it versatile for various chemical transformations and applications.
Properties
IUPAC Name |
benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQDJDXPRRWIN-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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